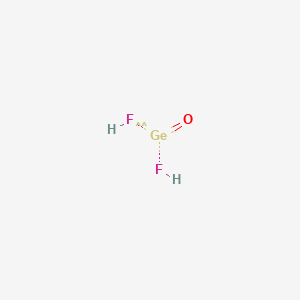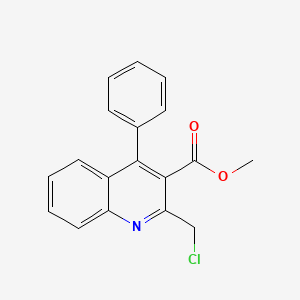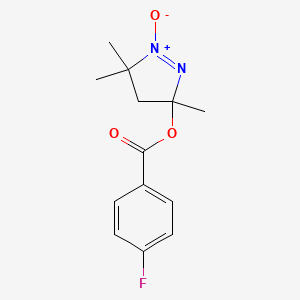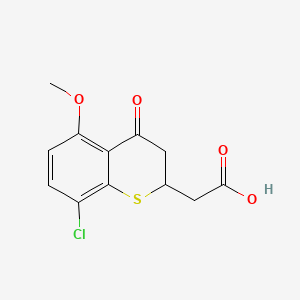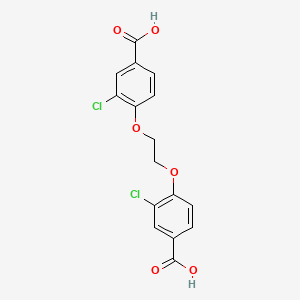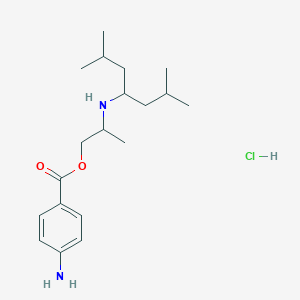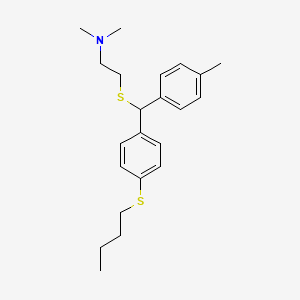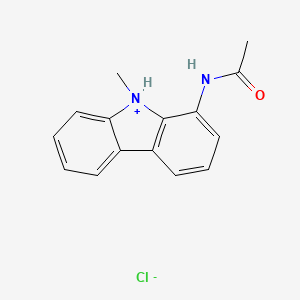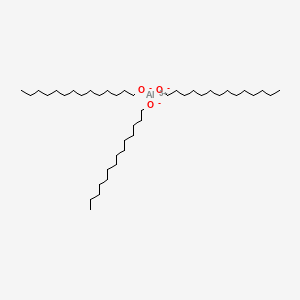
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylindole core substituted with a bis(dimethylamino)ethyl group and a chlorine atom. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Phenylindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.
Substitution Reactions: The phenylindole core is then subjected to substitution reactions to introduce the chlorine atom at the 5-position.
Introduction of the Bis(dimethylamino)ethyl Group: This step involves the reaction of the substituted phenylindole with bis(dimethylamino)ethylamine under controlled conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the bis(dimethylamino)ethyl group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bis(dimethylamino)ethyl group enhances its binding affinity and specificity, while the chlorine atom and phenylindole core contribute to its overall stability and reactivity.
相似化合物的比较
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride can be compared with other similar compounds, such as:
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole: The non-dihydrochloride form, which has lower solubility and stability.
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
1-(Bis(2-(dimethylamino)ethyl)amino)-5-bromo-3-phenylindole: Contains a bromine atom instead of chlorine, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride form, which enhances its solubility and stability, making it suitable for a wide range of applications.
属性
CAS 编号 |
74758-20-6 |
|---|---|
分子式 |
C22H31Cl3N4 |
分子量 |
457.9 g/mol |
IUPAC 名称 |
2-[(5-chloro-3-phenylindol-1-yl)-[2-(dimethylazaniumyl)ethyl]amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H29ClN4.2ClH/c1-24(2)12-14-26(15-13-25(3)4)27-17-21(18-8-6-5-7-9-18)20-16-19(23)10-11-22(20)27;;/h5-11,16-17H,12-15H2,1-4H3;2*1H |
InChI 键 |
IVZVRJBXWKUADE-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


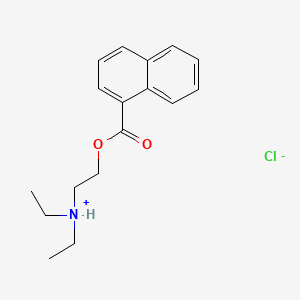
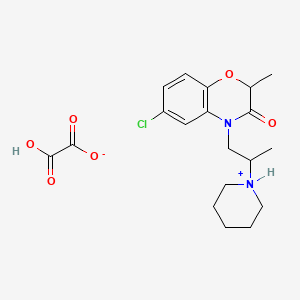
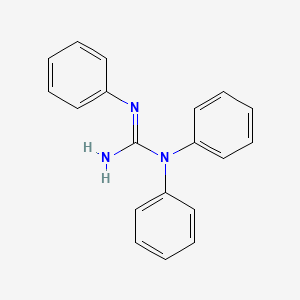
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
